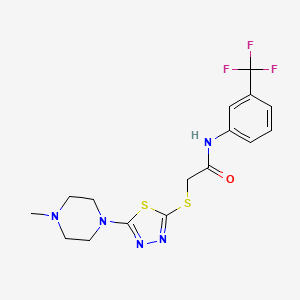![molecular formula C19H24N4O3S B2889901 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1171683-25-2](/img/structure/B2889901.png)
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Compounds with Schiff base structures derived from components similar to the specified chemical have been evaluated for their corrosion inhibiting capabilities. For instance, studies on Schiff base compounds derived from phenazone and related chemicals have shown efficacy in reducing the corrosion rate of steel in acidic solutions. This application is critical in protecting metallic structures and components in industrial settings, especially where acid exposure is common (Emregül & Hayvalı, 2006).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic systems using reagents that include methyl and phenylmethyl acetyl derivatives showcases the utility of complex organic compounds in creating novel heterocyclic structures. These structures are foundational in the development of pharmaceuticals, agrochemicals, and organic materials (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Anticancer Studies
Synthesis and evaluation of antipyrine derivatives have demonstrated significant biological activities, including antimicrobial and anticancer potentials. These studies are pivotal for drug discovery efforts, particularly in identifying new treatments for infectious diseases and cancer (Sigroha, Narasimhan, Kumar, Khatkar, Ramasamy, Mani, Mishra, & Majeed, 2012).
Structural Analysis and Crystallography
The detailed structural analysis of compounds with aromatic amide groups, such as those similar to the compound , aids in understanding the intermolecular interactions that dictate molecular geometry. This information is crucial for the rational design of materials and molecules with desired physical and chemical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets through hydrogen bonding or electrostatic interactions, given the presence of the carbamoyl and amino groups .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its target and mode of action .
Propriétés
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-4-5-14(8-13(12)2)19(25)21-18-15-10-27-11-16(15)22-23(18)9-17(24)20-6-7-26-3/h4-5,8H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHOOLPXHDJEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride](/img/structure/B2889822.png)
![2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2889823.png)
![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2889825.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2889826.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)
![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B2889828.png)


![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2889836.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2889838.png)
![Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2889839.png)
![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)